molecular formula C8H7BrF3N B12497942 6-Bromo-2-methyl-3-(trifluoromethyl)aniline

6-Bromo-2-methyl-3-(trifluoromethyl)aniline

Cat. No.: B12497942
M. Wt: 254.05 g/mol
InChI Key: VRHLXCVLUDMNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the bromination of 2-methyl-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

6-Bromo-2-methyl-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Bromo-2-methylaniline

Uniqueness

6-Bromo-2-methyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The presence of the trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

6-bromo-2-methyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c1-4-5(8(10,11)12)2-3-6(9)7(4)13/h2-3H,13H2,1H3

InChI Key

VRHLXCVLUDMNEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.